Ajicef

Description

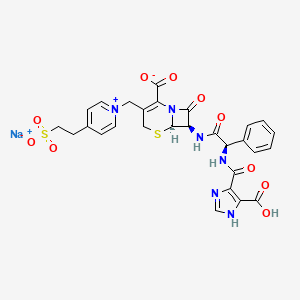

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H25N6NaO10S2 |

|---|---|

Molecular Weight |

692.7 g/mol |

IUPAC Name |

sodium;(6R,7R)-7-[[(2R)-2-[(5-carboxy-1H-imidazole-4-carbonyl)amino]-2-phenylacetyl]amino]-8-oxo-3-[[4-(2-sulfonatoethyl)pyridin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C28H26N6O10S2.Na/c35-23(18(16-4-2-1-3-5-16)31-24(36)19-20(27(38)39)30-14-29-19)32-21-25(37)34-22(28(40)41)17(13-45-26(21)34)12-33-9-6-15(7-10-33)8-11-46(42,43)44;/h1-7,9-10,14,18,21,26H,8,11-13H2,(H5-,29,30,31,32,35,36,38,39,40,41,42,43,44);/q;+1/p-1/t18-,21-,26-;/m1./s1 |

InChI Key |

JLUNZNNMKVKUOH-MRMAQRIOSA-M |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=C(NC=N4)C(=O)O)C(=O)[O-])C[N+]5=CC=C(C=C5)CCS(=O)(=O)[O-].[Na+] |

Synonyms |

7 beta-D-alpha-(4(5)-carboxyimidazole-5(4)-carboxamido)phenylacetamido-3-(4-beta-sulfoethylpyridinium)methyl-3-cephem-4-carboxylic acid AC 1370 AC-1370 cefpimizole cefpimizole sodium U 63196 E U-63196-E U63196-E |

Origin of Product |

United States |

Molecular Architecture and Structural Biology of Cefpimizole

Advanced Structural Characterization of Cefpimizole and Analogues

Detailed structural characterization is crucial for understanding the function of antibiotic compounds. For Cefpimizole, this would involve a combination of spectroscopic and crystallographic techniques to elucidate its three-dimensional structure and the influence of its chemical environment on its conformation.

Spectroscopic Analysis of Cefpimizole Conformations

While specific spectroscopic studies exclusively focused on Cefpimizole are not widely published, the analysis of cephalosporins, in general, relies on a suite of spectroscopic methods to determine their molecular structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental in confirming the chemical structure of cephalosporins, identifying the various protons and carbons within the molecule and their connectivity. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to provide detailed information about the spatial relationships between atoms, which is essential for determining the molecule's conformation in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in Cefpimizole. Key vibrational bands would include those for the β-lactam ring (typically around 1760 cm⁻¹), amide groups, carboxylic acids, and the various aromatic and heterocyclic rings in its side chains.

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the precise molecular weight and elemental composition of Cefpimizole. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help to elucidate the structure of the molecule and its degradation products.

Crystallographic Studies of Cefpimizole Derivatives

Interactive Table: Hypothetical Crystallographic Data for a Cefpimizole Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.25 |

| b (Å) | 18.63 |

| c (Å) | 25.41 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Resolution (Å) | 1.80 |

| R-factor | 0.045 |

Note: This table is illustrative and not based on experimental data for Cefpimizole.

Structure-Activity Relationship (SAR) Studies of Cefpimizole Modifications

Structure-activity relationship (SAR) studies are fundamental to the development of new antibiotics. For cephalosporins, modifications at the C-7 and C-3 positions of the cephem nucleus are particularly important for determining the antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic properties.

While specific SAR studies on Cefpimizole analogues are not detailed in the public domain, general principles for cephalosporins apply:

C-7 Acylamino Side Chain: This group is crucial for antibacterial activity and affinity for penicillin-binding proteins (PBPs). The specific nature of this side chain in Cefpimizole contributes to its broad-spectrum activity.

C-3 Substituent: This part of the molecule influences the compound's metabolic stability and pharmacokinetic profile. The substituent at this position in Cefpimizole is key to its classification as a third-generation cephalosporin (B10832234).

Interactive Table: General Cephalosporin SAR

| Modification Position | Effect on Activity |

| C-7 Side Chain | Determines antibacterial spectrum and PBP affinity. |

| C-3 Side Chain | Influences metabolic stability and pharmacokinetics. |

| Methoxy group at C-7α | Increases stability against β-lactamases. |

Conformational Dynamics and Molecular Flexibility Research

The biological activity of a molecule like Cefpimizole is not solely determined by its static structure but also by its conformational dynamics and flexibility. Molecular dynamics (MD) simulations are computational methods used to study the movement of atoms and molecules over time.

An MD simulation of Cefpimizole would provide insights into:

The range of conformations the molecule can adopt in different environments (e.g., in water or near a bacterial membrane).

The flexibility of different parts of the molecule, which can be important for its ability to bind to its target.

The energetic landscape of different conformations, identifying the most stable forms.

Ligand-Protein Interaction Profiling of Cefpimizole

The antibacterial activity of Cefpimizole, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs). nih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

The interaction between Cefpimizole and PBPs is a covalent one, where the strained β-lactam ring of the antibiotic is opened by a serine residue in the active site of the PBP. This forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

Mechanism of Action and Molecular Targeting

Penicillin-Binding Protein (PBP) Interaction Dynamics

The interaction between Cefpimizole and PBPs is the critical step in its mechanism of action. PBPs are a group of bacterial enzymes involved in the final stages of peptidoglycan synthesis, a major component of the bacterial cell wall. drugs.com By binding to and inhibiting these enzymes, Cefpimizole effectively halts cell wall construction, leading to bacterial cell death.

Bacteria possess multiple types of PBPs, often classified by molecular weight into high-molecular-mass (HMM) and low-molecular-mass (LMM) categories. The HMM PBPs are essential for cell viability and are the primary targets of β-lactam antibiotics like Cefpimizole. Different cephalosporins exhibit varying affinities for specific PBP isoforms.

Third-generation cephalosporins are well-documented to have a particularly high affinity for PBP3, an enzyme primarily involved in septum formation during cell division. nih.govnih.gov Inhibition of PBP3 typically results in the formation of long, filamentous bacterial cells as division is blocked while the cell continues to elongate. nih.gov While specific binding studies for Cefpimizole are not extensively detailed in publicly available research, its classification as a third-generation cephalosporin (B10832234) strongly indicates a primary affinity for PBP3. For instance, the related third-generation cephalosporin, Ceftazidime, demonstrates a primary activity against PBP3 in Escherichia coli and Pseudomonas aeruginosa, which correlates with the observation of cell filamentation. nih.gov Some newer cephalosporins, such as Ceftobiprole, have shown potent binding to multiple PBPs, including PBP2 and PBP3 in E. coli. nih.gov

The inhibitory action of Cefpimizole, like other β-lactam antibiotics, occurs through the acylation of the PBP's active site. The β-lactam ring structure mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate, allowing it to fit into the PBP active site. nih.gov

The core mechanism involves the following steps:

Binding: Cefpimizole binds to the PBP active site.

Nucleophilic Attack: A catalytic serine residue within the PBP active site performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring.

Ring Opening and Covalent Bonding: This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex.

Enzyme Inactivation: The formation of this long-lived complex effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking peptidoglycan strands. drugs.com

This acylation process renders the enzyme non-functional, thereby halting the final transpeptidation step of cell wall synthesis.

Third-generation cephalosporins typically show a strong preference for PBP3 in Gram-negative bacteria. nih.gov The table below presents IC50 values for other cephalosporins against the PBPs of Escherichia coli, illustrating the general binding patterns for this class of antibiotics. A lower IC50 value indicates a higher binding affinity.

| Compound | PBP1a/1b (μg/ml) | PBP2 (μg/ml) | PBP3 (μg/ml) | Reference Organism |

|---|---|---|---|---|

| Ceftazidime | 16 | >128 | 0.1 | E. coli |

| Cefepime | 1 | 4 | 0.05 | E. coli |

| Ceftobiprole | >32 | 3 | 0.1 | E. coli |

| Ceftriaxone | 16 | >128 | 0.1 | E. coli |

This table is illustrative of typical PBP affinities for third and fourth-generation cephalosporins and is based on published data for the compounds listed. Specific IC50 data for Cefpimizole is not available. nih.gov

Cell Wall Biosynthesis Inhibition Research

The inhibition of PBPs by Cefpimizole directly disrupts the intricate process of bacterial cell wall biosynthesis, a pathway essential for bacterial survival.

The primary enzymatic pathway disrupted by Cefpimizole is the final step of peptidoglycan synthesis: transpeptidation. Peptidoglycan consists of long glycan chains cross-linked by short peptide side chains. PBPs catalyze this cross-linking reaction, which gives the cell wall its structural integrity.

By acylating and inactivating PBPs, Cefpimizole specifically blocks the transpeptidase activity of these enzymes. This prevents the formation of peptide bridges between adjacent glycan strands. The lack of cross-linking weakens the peptidoglycan mesh, rendering the cell wall structurally unsound.

The inhibition of cell wall synthesis by Cefpimizole triggers a cascade of events that ultimately leads to cell death. The cellular responses to this perturbation include:

Cessation of Peptidoglycan Cross-Linking: The immediate effect is the halt of cell wall reinforcement.

Morphological Changes: As noted, the preferential binding of third-generation cephalosporins to PBP3 leads to the inhibition of cell division, resulting in the elongation of the bacteria into long filaments. nih.gov

Autolysin Activation: The disruption of cell wall synthesis can lead to the deregulation and activation of bacterial autolytic enzymes (autolysins). These enzymes normally participate in cell wall remodeling but, when uncontrolled, begin to degrade the existing peptidoglycan.

Loss of Integrity and Lysis: The combination of a weakened cell wall and the action of autolysins compromises the cell's ability to withstand its internal osmotic pressure. This results in the rupture of the cell membrane and lysis, the ultimate cause of bacterial death.

Intracellular Accumulation and Efflux Pathway Modulation

The effectiveness of an antibiotic can be significantly influenced by its concentration inside cells and its interaction with cellular defense mechanisms like efflux pumps.

Intracellular Accumulation

While beta-lactam antibiotics are generally considered to have poor penetration into mammalian cells, studies show that Cefixime can achieve notable intracellular concentrations. nih.govresearchgate.netgardp.org Research on human monocyte-derived THP-1 cells demonstrated that the intracellular-to-extracellular concentration ratio of Cefixime was between 28% and 34%. nih.gov This penetration was observed to increase to 46-48% when the cells were co-incubated with Salmonella enterica serovar Typhimurium, suggesting that the presence of bacteria can influence the drug's accumulation within host cells. nih.govresearchgate.net This level of intracellular penetration is sufficient to inhibit the growth of susceptible bacteria residing within these cells. nih.govresearchgate.net

In human intestinal epithelial cells (Caco-2), the uptake of Cefixime is mediated by the proton-coupled peptide transporter PEPT1. nih.gov The activity of this transporter, and thus the accumulation of Cefixime, can be modulated by other substances. For instance, Ca2+ channel blockers like nifedipine have been shown to increase Cefixime uptake by 35% to 50%. nih.gov They achieve this by altering the intracellular pH gradient that drives the PEPT1 transporter. nih.gov Conversely, substances that increase intracellular calcium levels, such as the ionophore ionomycin, reduce Cefixime transport. nih.gov

| Compound | Cell Type | Condition | Intracellular/Extracellular Concentration Ratio (%) | Reference |

|---|---|---|---|---|

| Cefixime | THP-1 Cells | 10 µg/ml Cefixime | 28% | nih.gov |

| Cefixime | THP-1 Cells | 50 µg/ml Cefixime | 34% | nih.gov |

| Cefixime | THP-1 Cells | Incubated with S. Typhimurium (10 µg/ml Cefixime) | 46% | nih.gov |

| Cefixime | THP-1 Cells | Incubated with S. Typhimurium (50 µg/ml Cefixime) | 48% | nih.gov |

| Ceftizoxime | THP-1 Cells | - | 29% | nih.gov |

| Ceftriaxone | THP-1 Cells | - | 31% | nih.gov |

| Amoxicillin | THP-1 Cells | - | 35% | nih.gov |

Efflux Pathway Modulation

Bacterial efflux pumps are transport proteins in the cell membrane that actively expel unwanted or toxic substances, including antibiotics. wikipedia.orgnih.gov This mechanism is a major contributor to multidrug resistance (MDR) in bacteria. nih.govscience.gov These pumps can be specific to one substrate or can transport a wide range of structurally different compounds. wikipedia.orgnih.gov

In Gram-negative bacteria, Resistance-Nodulation-cell Division (RND) efflux pumps, such as the AcrAB-TolC system in Escherichia coli, play a significant role in antibiotic resistance. nih.gov There is evidence that cephalosporins can be recognized and expelled by these RND efflux pumps. nih.gov Studies have shown that deleting the genes for major efflux transporters in E. coli and Pseudomonas aeruginosa increases the activity of Cefixime, confirming it as a substrate for these pumps. nih.gov The ability of these pumps to reduce the intracellular concentration of Cefixime is a key mechanism by which bacteria can develop resistance to the antibiotic. mdpi.com

Antimicrobial Resistance Mechanisms and Mitigation Strategies

Beta-Lactamase-Mediated Resistance Mechanisms

The most prevalent mechanism of resistance to β-lactam antibiotics is the enzymatic inactivation of the drug by β-lactamases. nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. khanacademy.orgyoutube.com

The hydrolysis of cephalosporins by β-lactamases is a two-step process involving acylation and deacylation. nih.gov In Class A, C, and D enzymes, a conserved serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring to form a transient acyl-enzyme intermediate. nih.govnih.gov This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the enzyme. nih.gov

Structural studies on Class C extended-spectrum (ES) β-lactamases, which are capable of hydrolyzing third-generation cephalosporins, reveal the importance of specific protein domains, such as the Omega loop. nih.gov In wild-type enzymes, the side chain of cephalosporins like cefotaxime (B1668864) is crowded against this loop, hindering efficient binding. nih.gov However, in ES enzymes, mutations can cause the Omega loop to adopt an alternative conformation, allowing the antibiotic's side chain to become more buried within the active site. nih.gov This improved accommodation facilitates the positioning and activation of the hydrolytic water molecule, leading to rapid inactivation of the drug. nih.gov

Table 1: Key Steps in β-Lactamase-Catalyzed Hydrolysis of Cephalosporins

| Step | Description | Key Components |

|---|---|---|

| 1. Binding | The cephalosporin (B10832234) molecule enters the active site of the β-lactamase enzyme. | Enzyme Active Site |

| 2. Acylation | A nucleophilic attack by an active-site serine residue on the β-lactam ring's carbonyl carbon forms a covalent acyl-enzyme intermediate. nih.gov | Active-Site Serine |

| 3. Deacylation | A water molecule hydrolyzes the acyl-enzyme intermediate, breaking the covalent bond. nih.gov | Hydrolytic Water Molecule |

| 4. Release | The inactivated, hydrolyzed antibiotic is released from the active site, regenerating the enzyme for another catalytic cycle. nih.gov | Regenerated Enzyme |

Extended-spectrum β-lactamases (ESBLs) are primarily derivatives of classic β-lactamases like TEM-1 and SHV-1, which have acquired mutations that expand their substrate spectrum to include third-generation cephalosporins. nih.govresearchgate.netnih.gov The selective pressure exerted by the widespread use of these antibiotics has driven the evolution and dissemination of ESBL-producing bacteria. researchgate.netdtu.dk

ESBLs are typically plasmid-mediated, belonging to Ambler molecular class A, and are characterized by their ability to hydrolyze expanded-spectrum cephalosporins while being inhibited by β-lactamase inhibitors like clavulanate. nih.govheraldopenaccess.usmdpi.com The evolution from a narrow-spectrum enzyme to an ESBL is often the result of one or more amino acid substitutions near the active site. heraldopenaccess.us For TEM- and SHV-type enzymes, key substitutions frequently occur at specific positions that alter the active site's configuration, allowing it to better accommodate the bulky side chains of third-generation cephalosporins. nih.gov

Experimental evolution studies have shown that third-generation cephalosporins such as ceftazidime, cefotaxime, and ceftriaxone can readily select for mutations in the TEM-1 enzyme, leading to an ESBL phenotype. dtu.dknih.gov

Table 2: Key Amino Acid Substitutions in the Evolution of TEM- and SHV-Type ESBLs

| Amino Acid Position (Ambler Numbering) | Common Substitution(s) | Impact on Enzyme Function |

|---|---|---|

| Arg164 | Ser, His | Located on the neck of the Ω loop, substitutions here expand the active site cavity. nih.gov |

| Gly238 | Ser | A critical substitution on the β3 pleated sheet that significantly increases activity against cephalosporins. nih.govnih.gov |

| Glu240 | Lys | Also located on the β3 pleated sheet, this substitution often works in concert with Gly238Ser to enhance the ESBL phenotype. nih.govnih.gov |

| Glu104 | Lys | Positioned at the opening of the active site, this substitution contributes to the expanded substrate profile. nih.gov |

Carbapenemases are β-lactamases capable of hydrolyzing carbapenems, which are often considered last-resort antibiotics. nih.gov Many of these enzymes also possess a broad substrate profile that includes penicillins and cephalosporins. nih.gov The emergence of carbapenemase-producing bacteria represents a major public health threat. nih.gov

Carbapenemases are divided into several classes, including the serine-based Class A (e.g., KPC), Class D (e.g., OXA), and the metallo-β-lactamases (MBLs) of Class B (e.g., VIM, NDM). nih.govnih.gov

Class A Carbapenemases : The Klebsiella pneumoniae carbapenemase (KPC) efficiently hydrolyzes carbapenems as well as cephalosporins. nih.gov Notably, natural variants of KPC-2 have evolved with single or double amino acid substitutions (e.g., P104R, V240G, H274Y) that significantly increase their catalytic efficiency for ceftazidime hydrolysis. nih.gov

Class B Metallo-β-Lactamases (MBLs) : These enzymes require zinc ions for activity and exhibit a very broad hydrolysis spectrum, including penicillins, cephalosporins, and carbapenems. nih.govnih.gov

Class D Carbapenemases : Enzymes like OXA-48 and its variants can efficiently hydrolyze carbapenems and some cephalosporins. nih.gov

While direct studies on the hydrolysis of Cefpimizole by these enzymes are limited, the known broad-spectrum activity of many carbapenemases, particularly their demonstrated ability to evolve and increase activity against other third-generation cephalosporins like ceftazidime, suggests that Cefpimizole is a potential substrate. nih.gov

Target Modification Resistance

Resistance to β-lactam antibiotics can also arise from modifications to the target enzymes, the penicillin-binding proteins (PBPs), which reduces their affinity for the drug. nih.govmdpi.com PBPs are bacterial transpeptidases essential for the final steps of peptidoglycan cell wall synthesis. etflin.comoup.com

In many resistant bacterial strains, particularly Gram-positive organisms like Streptococcus pneumoniae, resistance to β-lactams is mediated by structural alterations in high-molecular-weight PBPs. nih.govetflin.com These alterations prevent the antibiotic from effectively binding to and inhibiting the enzyme, allowing cell wall synthesis to continue. nih.gov

Resistance typically arises from the accumulation of mutations within the PBP genes, often resulting from recombination events where a susceptible bacterium acquires genetic material from a related, resistant species. etflin.com This creates "mosaic" PBP genes that encode proteins with numerous amino acid substitutions. These substitutions, particularly those within or near the three conserved active-site motifs (SXXK, SXN, and KTG), can decrease the acylation efficiency of β-lactam antibiotics, thereby reducing the drug's inhibitory power. nih.govnih.gov In Neisseria gonorrhoeae, mutations in PBP2 lower the protein's affinity for ceftriaxone and restrict the conformational changes that are necessary for the acylation reaction to occur. nih.gov

The genetic foundation for PBP-mediated resistance is the accumulation of mutations in the genes encoding these proteins, such as pbp1a, pbp2b, and pbp2x. etflin.comasm.org A low level of resistance may be initiated by alterations in PBP2x and PBP2b, while high-level resistance often requires the combined alteration of three PBPs: PBP1a, PBP2b, and PBP2x. etflin.com

Studies on clinically resistant isolates of S. pneumoniae and other pathogens have identified specific mutations that correlate with reduced susceptibility to cephalosporins. For instance, in Streptococcus agalactiae, isolates with reduced susceptibility to cefixime were found to share an I377V mutation in PBP2X and a T145A mutation in PBP1A. researchgate.net Similarly, in S. pneumoniae, substitutions near the active site of PBP1a (e.g., T371A) and PBP2x are critical for increasing resistance to penicillin and the third-generation cephalosporin cefotaxime. etflin.com The acquisition of these mutations allows for a stepwise increase in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth. nih.gov

Table 3: Examples of PBP Mutations and Their Association with Reduced Cephalosporin Susceptibility

| Organism | PBP Gene | Amino Acid Substitution(s) | Associated Cephalosporin Resistance |

|---|---|---|---|

| Streptococcus pneumoniae | pbp1a | T371A | Increased resistance to cefotaxime. etflin.com |

| Streptococcus pneumoniae | pbp2x | Q552E | Associated with resistance. researchgate.net |

| Streptococcus agalactiae | pbp2x | I377V | Associated with reduced susceptibility to cefixime. researchgate.net |

| Streptococcus agalactiae | pbp1a | T145A | Found in isolates with reduced susceptibility to cefixime. researchgate.net |

| Neisseria gonorrhoeae | pbp2 (penA) | G545S, I312M, V316T | Mutations within mosaic alleles contribute to increased resistance to ceftriaxone and cefixime. unc.edu |

Efflux Pump Systems and Cefpimizole Evasion

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. This mechanism is a significant contributor to both intrinsic and acquired resistance to multiple classes of antimicrobial agents, including cephalosporins. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps is of particular clinical importance. nih.gov These pumps are typically tripartite systems, spanning both the inner and outer bacterial membranes, which allows for the direct expulsion of substrates into the extracellular environment.

Characterization of Efflux Transporters Influencing Cefpimizole Retention

While direct studies characterizing specific efflux transporters for Cefpimizole are limited, the substrate profiles of well-studied RND pumps in Gram-negative pathogens provide insights into potential mechanisms of Cefpimizole evasion. For instance, the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa are known to extrude a broad range of compounds, including various β-lactams. nih.govfrontiersin.org The substrate specificity of these pumps is often broad, recognizing molecules with certain physicochemical properties rather than specific chemical structures. frontiersin.org

The molecular features that determine whether a cephalosporin is a good substrate for an efflux pump are complex and involve more than just the intrinsic hydrophobicity of the antibiotic. nih.gov Surface complementarity between the drug molecule and the binding pocket of the transporter protein plays a crucial role. For example, studies comparing different cephalosporins have shown that subtle structural differences can significantly alter their affinity for the efflux pump's binding site. nih.gov It is plausible that Cefpimizole, as a cephalosporin, is recognized and transported by one or more of these multi-drug efflux systems.

Interactive Table: Known RND Efflux Pumps in Gram-Negative Bacteria with Potential for Cefpimizole Efflux

| Efflux Pump System | Organism | Known Substrate Classes Including Cephalosporins |

| AcrAB-TolC | Escherichia coli | β-lactams, fluoroquinolones, macrolides, tetracyclines |

| MexAB-OprM | Pseudomonas aeruginosa | β-lactams, fluoroquinolones, macrolides, tetracyclines |

| AdeABC | Acinetobacter baumannii | β-lactams, aminoglycosides, fluoroquinolones, tetracyclines |

This table is based on known substrate profiles of major RND efflux pumps; direct evidence for Cefpimizole efflux by these specific pumps is not currently available in the reviewed literature.

Regulatory Mechanisms of Efflux Pump Expression in Resistant Strains

The expression of efflux pump genes is tightly controlled by a complex network of regulatory proteins. frontiersin.org Overexpression of these pumps, leading to clinically relevant antibiotic resistance, often results from mutations in these regulatory genes. nih.gov These regulatory systems can be local, with the regulator gene located adjacent to the efflux pump operon, or global, affecting the expression of multiple genes throughout the bacterial chromosome. asm.org

In many Gram-negative bacteria, local transcriptional repressors, such as MexR for the mexAB-oprM operon and AcrR for the acrAB operon, control the expression of these efflux pumps. nih.gov Mutations in these repressor genes can lead to derepression and consequently, overexpression of the corresponding efflux pump. nih.gov Additionally, global regulatory networks can also modulate efflux pump expression in response to various environmental stimuli, including exposure to antibiotics. asm.org For instance, the MarA/SoxS/Rob regulon in E. coli can upregulate the expression of the AcrAB-TolC efflux pump, contributing to a multidrug-resistant phenotype. mdpi.com It is therefore likely that resistance to Cefpimizole in clinical isolates could be mediated by mutations in these regulatory systems, leading to the overexpression of efflux pumps capable of extruding the antibiotic.

Biofilm-Associated Resistance to Cefpimizole

Bacterial biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. nih.gov Bacteria within biofilms exhibit significantly increased resistance to antimicrobial agents compared to their planktonic counterparts, a phenomenon that poses a major challenge in the treatment of chronic infections. asm.org This resistance is multifactorial and arises from a combination of physical and physiological factors within the biofilm.

Molecular Mechanisms of Cefpimizole Inactivity within Biofilm Matrices

The dense and complex nature of the biofilm EPS matrix can act as a physical barrier, impeding the penetration of antibiotics to the bacterial cells residing within. frontiersin.org For β-lactam antibiotics like Cefpimizole, this diffusion limitation can be a significant mechanism of resistance. nih.gov Furthermore, the EPS matrix can contain enzymes that inactivate antibiotics. For example, β-lactamases can be trapped and concentrated within the biofilm matrix, where they can hydrolyze Cefpimizole before it reaches its target penicillin-binding proteins (PBPs) on the bacterial cell wall. acs.org

The physiological heterogeneity within a biofilm also contributes to antibiotic resistance. Gradients of nutrients and oxygen create microenvironments where bacteria exist in different metabolic states. nih.gov Cells in the deeper layers of a biofilm may be in a dormant or slow-growing state, rendering them less susceptible to antibiotics like Cefpimizole that target actively dividing cells. acs.org

Interactive Table: Mechanisms of Biofilm-Mediated Resistance to Cephalosporins

| Mechanism | Description | Potential Impact on Cefpimizole |

| Reduced Penetration | The dense EPS matrix physically hinders the diffusion of the antibiotic. | Decreased concentration of Cefpimizole reaching bacteria within the biofilm. |

| Enzymatic Degradation | β-lactamases are retained and concentrated within the biofilm matrix. | Hydrolysis and inactivation of Cefpimizole before it can act. acs.org |

| Altered Microenvironment | Nutrient and oxygen gradients lead to physiologically diverse bacterial populations. | Reduced efficacy against dormant or slow-growing bacteria in deeper biofilm layers. acs.org |

| Upregulation of Efflux Pumps | Increased expression of efflux pumps in biofilm-associated bacteria. | Active transport of Cefpimizole out of the bacterial cells. mdpi.com |

Strategies to Disperse Biofilms to Enhance Antibiotic Interaction

Given the challenges posed by biofilms, strategies aimed at disrupting the biofilm structure or dispersing the embedded bacteria are being actively investigated to enhance the efficacy of conventional antibiotics. One promising approach is the use of enzymes that can degrade the components of the EPS matrix. nih.gov For example, DNases can break down extracellular DNA (eDNA), a key structural component of many biofilms, while polysaccharide lyases can degrade the exopolysaccharide matrix. semanticscholar.org The degradation of the EPS matrix can increase the permeability of the biofilm to antibiotics and release the bacteria into a more susceptible planktonic state. frontiersin.org

Another strategy involves targeting the signaling pathways that regulate biofilm formation and maintenance, such as quorum sensing (QS). QS inhibitors can interfere with the cell-to-cell communication that is essential for the coordinated behavior of bacteria within a biofilm, thereby preventing its formation or promoting its dispersal. frontiersin.org The combination of biofilm dispersal agents with antibiotics like Cefpimizole could represent a more effective therapeutic approach for treating biofilm-associated infections. nih.gov For instance, prodrugs that release biofilm-dispersing nitric oxide (NO) upon activation by bacterial β-lactamases have been developed for cephalosporins, demonstrating a targeted approach to biofilm disruption. nih.gov

Biosynthesis and Semisynthetic Derivatization Research

Elucidation of Natural Precursor Biosynthesis Pathways for Cephalosporins

The biosynthesis of cephalosporins shares initial steps with that of penicillins, both originating from the non-ribosomal condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. ontosight.airuhr-uni-bochum.dersc.orgmedigraphic.com This process forms the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). ontosight.airuhr-uni-bochum.dersc.orgmedigraphic.com The pathway then diverges, leading to the specific cephalosporin (B10832234) structure. ruhr-uni-bochum.de

Enzymology of Cephalosporin C Production

The conversion of the ACV tripeptide to isopenicillin N is catalyzed by ACV synthetase (ACVS), a large multifunctional enzyme. ontosight.airuhr-uni-bochum.de Following this, isopenicillin N is epimerized to penicillin N. ruhr-uni-bochum.dersc.org The pathway specific to cephalosporins begins with the expansion of the five-membered thiazolidine (B150603) ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC). ruhr-uni-bochum.dersc.org This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase. researchgate.netruhr-uni-bochum.dersc.org In A. chrysogenum, a bifunctional enzyme, DAOC/DAC synthetase, is responsible for the two-step conversion of penicillin N into deacetylcephalosporin C (DAC). researchgate.net Subsequently, DAC is hydroxylated to deacetylcephalosporin C (DAC) by DAOC hydroxylase (also called deacetylcephalosporin C synthetase), and finally, DAC is acetylated to cephalosporin C by DAC acetyltransferase. ruhr-uni-bochum.dersc.orgmedigraphic.com

Key enzymes in the cephalosporin C biosynthetic pathway include:

δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) ontosight.airuhr-uni-bochum.de

Isopenicillin N synthase nih.gov

Isopenicillin N epimerase rsc.org

Deacetoxycephalosporin C synthase (DAOCS) / Expandase researchgate.netruhr-uni-bochum.dersc.org

Deacetoxycephalosporin C hydroxylase ruhr-uni-bochum.dersc.org

Deacetylcephalosporin C acetyltransferase rsc.orgmedigraphic.com

The genes encoding these enzymes are often organized in clusters, such as the pcb and cef gene clusters found in cephalosporin-producing fungi like A. chrysogenum. ontosight.airesearchgate.netmedigraphic.com

Genetic Engineering of Biosynthetic Pathways for Novel Cephalosporin Scaffolds

Genetic engineering techniques have been applied to modify cephalosporin biosynthetic pathways to improve production and generate novel β-lactam structures. researchgate.netresearchgate.net Overexpression of genes encoding key enzymes, such as cefEF (encoding expandase/hydroxylase) and cefG (encoding deacetylcephalosporin C acetyltransferase) in A. chrysogenum, has led to increased cephalosporin C production. researchgate.netmedigraphic.com

Researchers have also explored introducing heterologous genes into cephalosporin-producing organisms to alter the pathway and produce novel compounds. For instance, transforming Penicillium chrysogenum with the Streptomyces clavuligerus cefE gene (encoding expandase) has enabled the production of adipyl-7-ADCA. google.com Furthermore, the expression of bacterial cephalosporin C acylase (CCA) genes in A. chrysogenum has been investigated for the direct conversion of cephalosporin C to 7-aminocephalosporanic acid (7-ACA) in vivo, a crucial intermediate for semisynthetic cephalosporins. mdpi.com This one-step bioconversion using CCA offers a potentially more efficient alternative to traditional chemical or two-stage enzymatic processes for obtaining 7-ACA. japsonline.commdpi.comjapsonline.com

Genetic engineering efforts aim to:

Increase the dosage of genes encoding rate-limiting enzymes. medigraphic.comnih.gov

Introduce genes for enzymes that catalyze novel reactions. asm.org

Modify existing enzymes to accept different substrates or produce different products. asm.org

Engineer regulatory elements to enhance gene expression. nih.gov

Semisynthetic Modification Methodologies for Cefpimizole

Cefpimizole is a semisynthetic third-generation cephalosporin. wikipedia.orgwikipedia.orgnucleos.com Semisynthetic cephalosporins are typically produced by modifying the side chains of the cephalosporin nucleus, often derived from naturally produced cephalosporin C or its derivatives like 7-ACA. japsonline.commdpi.comnih.gov The core bicyclic structure, consisting of a six-membered dihydrothiazine ring fused to a β-lactam ring, provides key sites at C3 and C7 for the introduction of various side chains, significantly impacting their antibacterial activity and stability. nih.gov

Chemical Synthesis of Cefpimizole Analogues for Structure-Activity Relationship Studies

Chemical synthesis plays a vital role in creating Cefpimizole analogues to study the relationship between their chemical structure and biological activity (Structure-Activity Relationship or SAR). acs.orggardp.orgcbcs.se By systematically modifying different parts of the Cefpimizole molecule, researchers can identify structural features crucial for optimal activity and pharmacological properties. gardp.orgcbcs.senih.gov These studies involve various chemical reactions to introduce different substituents at the modifiable positions of the cephalosporin core. nih.govnih.gov

SAR studies on cephalosporin derivatives have shown that modifications at the C-3 and C-7 positions can significantly influence activity against different bacteria and resistance to β-lactamases. nih.govnih.gov For Cefpimizole specifically, chemical synthesis allows for the exploration of variations in the pyridinium (B92312) and imidazole (B134444) moieties, as well as the phenylacetamido group, to understand their impact on antibacterial potency and spectrum.

Biocatalytic Approaches to Cefpimizole Derivatization

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally friendly and highly selective alternative or complement to traditional chemical synthesis for cephalosporin derivatization. nih.gov Enzymes like cephalosporin C acylase (CCA) are used in the production of 7-ACA from cephalosporin C, a key intermediate for many semisynthetic cephalosporins, including Cefpimizole. japsonline.commdpi.comjapsonline.com While chemical methods for this conversion exist, they often require harsh conditions and produce toxic by-products. japsonline.com Enzymatic methods are generally milder and more specific. japsonline.com

Beyond the production of the core nucleus, biocatalytic approaches are being explored for directly modifying cephalosporin structures. For example, halogenase enzymes have been used for the biocatalytic bromination of aminothiazoles, which are relevant structural components in some cephalosporins, under mild aqueous conditions. nih.govacs.org This suggests the potential for enzyme-assisted introduction of specific functional groups onto cephalosporin scaffolds, potentially including those related to Cefpimizole structure, for further derivatization or to create novel analogues.

Pathway Engineering for Enhanced Production or Novel Analogues

Pathway engineering involves the rational manipulation of entire metabolic pathways within a host organism to improve the production of a desired compound or to create pathways for the synthesis of novel molecules. researchgate.netnih.govmdpi.comasm.org In the context of Cefpimizole and other cephalosporins, this can involve engineering the native A. chrysogenum pathway or introducing parts of it into a heterologous host. researchgate.netgoogle.com

Strategies for pathway engineering include:

Increasing the flux through the biosynthetic pathway by overexpressing genes encoding rate-limiting enzymes or increasing the availability of precursors. medigraphic.comresearchgate.netnih.gov

Blocking competing pathways that divert intermediates away from cephalosporin biosynthesis or lead to undesirable by-products. researchgate.net

Introducing genes from other organisms to add new steps to the pathway or modify existing intermediates, leading to the production of novel cephalosporin structures or analogues. researchgate.netgoogle.comasm.org

Optimizing the expression and regulation of biosynthetic genes, potentially using tools like CRISPR-Cas systems. nih.govmdpi.com

Research findings in pathway engineering for cephalosporin production have demonstrated significant increases in titer through gene overexpression. For example, increasing the copy number of the expandase/hydroxylase gene in A. chrysogenum reduced the accumulation of the intermediate DAOC and increased cephalosporin C production. researchgate.net Integrating cephalosporin biosynthetic genes into high-producing Penicillium chrysogenum strains has also been explored to leverage their robust fermentation capabilities. google.com

Pathway engineering holds promise for developing more efficient and sustainable processes for producing Cefpimizole precursors and potentially for creating novel Cefpimizole analogues with improved properties.

Computational and Systems Biology Approaches in Cefpimizole Research

Molecular Docking and Dynamics Simulations of Cefpimizole-Target Interactions

Molecular docking and dynamics simulations are valuable computational techniques used to predict and analyze the binding of small molecules, such as antibiotics, to their protein targets. These methods provide insights into the specific ways a drug interacts with a protein and the stability of the resulting complex. nih.govresearchgate.net

Predicting Binding Modes to Penicillin-Binding Proteins

Penicillin-Binding Proteins (PBPs) are the primary targets of beta-lactam antibiotics like Cefpimizole. nih.govmdpi.comdiva-portal.org PBPs are enzymes crucial for the synthesis of bacterial cell walls. mdpi.comdiva-portal.org Beta-lactams inhibit PBPs by covalently binding to their active site, disrupting the transpeptidation process necessary for peptidoglycan cross-linking. mdpi.comdiva-portal.org Molecular docking is used to predict how Cefpimizole might fit into the active sites of different PBPs, identifying potential binding poses and estimating binding affinities. nih.govdovepress.comemerginginvestigators.org These predictions can help understand the spectrum of activity of Cefpimizole against various bacteria, which express different types of PBPs. mdpi.com Molecular dynamics simulations can further refine these predicted binding modes by simulating the dynamic behavior of the antibiotic-PBP complex over time, providing information on the stability of the interaction and conformational changes that may occur upon binding. nih.govmdpi.com

Simulating Cefpimizole Interactions with Beta-Lactamases

Bacterial resistance to beta-lactam antibiotics is often mediated by the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic inactive. nih.govdiva-portal.org Molecular docking and dynamics simulations are employed to study the interactions between beta-lactamases and antibiotics, including cephalosporins. These simulations can help elucidate the mechanisms of hydrolysis and identify structural features of antibiotics that might confer resistance to beta-lactamase degradation or inform the design of beta-lactamase inhibitors. researchgate.netdiva-portal.orgbiorxiv.orgnih.gov While general studies on cephalosporin (B10832234) interaction with beta-lactamases using these methods are available, specific detailed findings for Cefpimizole in the provided search results are limited. nih.govresearchgate.netdiva-portal.orgbiorxiv.orgnih.gov However, the principles of using these computational techniques to understand the interaction and potential degradation of beta-lactams by these enzymes are applicable. nih.govresearchgate.netdiva-portal.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Cefpimizole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of compounds and their biological activity. mdpi.comgoogle.comsemanticscholar.orgjipbs.com By analyzing a series of compounds with known structures and activities, QSAR models can predict the activity of new or untested derivatives based solely on their structural properties. mdpi.comjipbs.com This approach is valuable in drug discovery and optimization, allowing for the virtual screening of potential new drug candidates and guiding the synthesis of derivatives with improved properties. nih.govmdpi.comgoogle.comsemanticscholar.org QSAR studies have been applied to cephalosporin derivatives to understand how structural modifications impact their antibacterial activity or pharmacokinetic properties. mdpi.comsemanticscholar.orgjipbs.comresearchgate.netgoogle.com While the search results mention QSAR in the context of cephalosporins and drug derivatives, specific detailed QSAR studies focused solely on Cefpimizole derivatives were not prominently featured. mdpi.comgoogle.comsemanticscholar.orgjipbs.comgoogle.com However, the methodology of QSAR is directly applicable to studying Cefpimizole derivatives to explore modifications that could enhance its efficacy or overcome resistance mechanisms. mdpi.comgoogle.comsemanticscholar.orgjipbs.comgoogle.com

Systems-Level Modeling of Bacterial Responses to Cefpimizole Exposure

Systems biology approaches aim to understand biological phenomena by integrating data from various levels of biological organization, such as genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.govfrontiersin.org This holistic view is crucial for deciphering the complex responses of bacteria to antibiotic exposure, which involve intricate regulatory networks and metabolic adjustments. mdpi.comnih.govfrontiersin.org

Metabolic Pathway Analysis under Antibiotic Stress

Antibiotic treatment significantly impacts bacterial metabolism. mdpi.comfrontiersin.orgembopress.org Metabolic pathway analysis under antibiotic stress investigates how bacteria alter their metabolic networks in response to the presence of antibiotics. researchgate.netfrontiersin.orgresearchgate.net This can involve changes in the activity of specific enzymes, the flux through metabolic pathways, and the accumulation or depletion of metabolites. researchgate.netfrontiersin.orgresearchgate.net Understanding these metabolic shifts can provide insights into mechanisms of antibiotic tolerance and resistance. mdpi.comfrontiersin.orgembopress.org Genome-scale metabolic models (GEMs) are computational frameworks used to simulate bacterial metabolism and predict the effects of genetic perturbations or environmental changes, including antibiotic exposure. mdpi.comnih.govplos.org While general studies on metabolic responses to antibiotics and the use of metabolic modeling are available, specific research detailing the metabolic pathway analysis of bacteria exposed solely to Cefpimizole was not a primary focus of the provided search results. mdpi.comresearchgate.netfrontiersin.orgembopress.orgresearchgate.netplos.org However, the principles and techniques described in these studies are directly relevant to investigating the metabolic impact of Cefpimizole on bacterial cells. mdpi.comresearchgate.netfrontiersin.orgembopress.orgresearchgate.netplos.org

Transcriptomic and Proteomic Responses to Cefpimizole

Transcriptomics and proteomics are high-throughput techniques used to study the global changes in gene expression (RNA levels) and protein abundance, respectively, in response to a stimulus like antibiotic exposure. nih.govemerginginvestigators.orgsemanticscholar.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net Transcriptomic analysis can reveal which genes are up- or down-regulated when bacteria are exposed to an antibiotic, indicating the cellular processes that are activated or repressed. researchgate.netnih.govnih.govfrontiersin.org Proteomic analysis provides complementary information by quantifying the actual protein levels, which are the functional molecules in the cell. frontiersin.orgbiorxiv.orgfrontiersin.orgnih.govmdpi.com Studies using these "omics" approaches have investigated bacterial responses to various antibiotics, identifying changes in proteins involved in cell wall synthesis, stress response, metabolism, and transport. emerginginvestigators.orgfrontiersin.orgresearchgate.netbiorxiv.orgfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net While the provided search results discuss transcriptomic and proteomic responses to different antibiotics, specific detailed studies focusing solely on the bacterial transcriptomic or proteomic responses to Cefpimizole were not prominently found. emerginginvestigators.orgsemanticscholar.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net However, these methodologies are directly applicable to studying the systems-level impact of Cefpimizole on bacterial gene and protein expression profiles. nih.govemerginginvestigators.orgsemanticscholar.orgfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.orgnih.govnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net

Machine Learning and Artificial Intelligence in Cefpimizole Research

Machine learning (ML) and artificial intelligence (AI) are powerful tools being increasingly applied in antibiotic research to address challenges such as predicting resistance and designing new antimicrobial agents. mdpi.complos.orgdovepress.com These techniques analyze large datasets to identify patterns and build predictive models. plos.orgdovepress.com In the realm of antibiotics, ML and AI can process complex biological data, including genomic information, to gain insights into drug-bug interactions and resistance evolution. mdpi.complos.org

Predictive Models for Cefpimizole Resistance Mechanisms

Predicting antibiotic resistance is a critical application of ML and AI in infectious disease research. mdpi.complos.orgdovepress.com Resistance mechanisms to cephalosporins like Cefpimizole can involve modification of penicillin-binding proteins, production of beta-lactamases that degrade the antibiotic, or reduced permeability of the bacterial cell membrane. nih.gov ML models can be trained on genomic data, gene expression profiles (transcriptomics), and other biological features from bacterial isolates with known susceptibility or resistance to antibiotics. plos.orgbiorxiv.org These models aim to identify genetic determinants, mutations, or expression patterns associated with resistance phenotypes. plos.orgbiorxiv.org For instance, studies have used ML pipelines to predict antibiotic susceptibility in bacteria like Escherichia coli based on whole-genome sequencing data. plos.orgnih.gov While the principles of these predictive models are applicable to understanding and forecasting resistance to Cefpimizole, specific research focused solely on developing ML models for Cefpimizole resistance mechanisms was not a primary finding in the search results. However, the general methodologies employed in predicting resistance to other cephalosporins and antibiotics could potentially be adapted for Cefpimizole.

Advanced Research Methodologies Applied to Cefpimizole

High-Throughput Screening for Modulators of Cefpimizole Resistance

High-throughput screening (HTS) is a powerful tool used in drug discovery to rapidly test large libraries of compounds for a desired biological activity. In the context of antibiotic resistance, HTS can be employed to identify small molecules or other agents that can modulate bacterial susceptibility to antibiotics like Cefpimizole. This involves screening synthetic or natural compound libraries against specific bacteria, often focusing on resistant strains. biorxiv.orgresearchgate.net

HTS can be designed to identify compounds that:

Enhance the sensitivity of bacteria to Cefpimizole. google.com

Inhibit mechanisms of resistance, such as efflux pumps or enzymes that degrade the antibiotic. cd-genomics.com

Target essential bacterial processes that become more vulnerable in the presence of Cefpimizole.

A typical antimicrobial HTS process involves testing compound libraries against bacteria in multi-well plates and using detection methods to measure bacterial growth or survival. researchgate.net Innovations in HTS, such as using non-pathogenic bacteria or focusing on bacterial differentiation, can contribute to finding novel antimicrobials or resistance modulators. researchgate.net While specific detailed research findings on HTS for Cefpimizole resistance modulators were not extensively detailed in the search results, the general principles of HTS are widely applied in the search for solutions to antibiotic resistance. biorxiv.orgamr.solutions

Advanced Omics Technologies in Cefpimizole Research

Omics technologies, including genomics, metagenomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems and are increasingly applied to understand antibiotic resistance. researchgate.netfrontiersin.orgnih.gov These approaches offer significant contributions to understanding resistance mechanisms at a systems level. nih.gov

Genomics and Metagenomics for Identifying Resistance Genes

Genomics, the study of an organism's complete set of DNA, is fundamental in decoding the genetic basis of antibiotic resistance. Whole-genome sequencing allows for the identification of resistance genes and mutations that confer resistance to antibiotics like Cefpimizole. researchgate.netnih.gov Comparative genomics can track resistance-related genetic elements across different bacterial species and environments. researchgate.net

Metagenomics extends this by studying the genetic material from entire microbial communities in environmental samples without the need for culturing individual organisms. researchgate.netfrontiersin.org This is indispensable for assessing the resistome – the collective reservoir of resistance genes within microbial ecosystems. researchgate.netfrontiersin.org By characterizing the resistome in various ecological niches, researchers can identify potential reservoirs of resistance genes and monitor their dynamics over time. researchgate.net

Metagenomic approaches can identify antibiotic resistance genes (ARGs) through sequence-based or function-based methods. cd-genomics.comfrontiersin.org Sequence-based methods involve aligning sequence reads or assembled contigs to databases of known resistance genes. cd-genomics.comnih.gov Functional metagenomics involves screening metagenomic libraries for clones that exhibit resistance phenotypes when exposed to antibiotics. cd-genomics.com Understanding the acquisition of ARGs, often through horizontal gene transfer (HGT), is crucial, and metagenomics helps in identifying these transfer events. frontiersin.org

Proteomics and Metabolomics for Understanding Cellular Responses

Proteomics is the large-scale study of proteins, characterizing the proteins involved in antibiotic resistance mechanisms. researchgate.netfrontiersin.org By identifying overexpressed or modified proteins, proteomics provides insights into resistance pathways and potential drug targets. researchgate.net Proteomic studies contribute to understanding the functional aspects of resistance genes. researchgate.net Mass spectrometry-based proteomics allows for the identification and quantification of the entire set of proteins produced in a cell under specific conditions, such as exposure to an antibiotic. frontiersin.org

Metabolomics focuses on the global profile of metabolites in a biological system, offering insights into altered metabolic pathways and potential vulnerabilities that can be exploited for therapeutic purposes. researchgate.netnih.govnih.gov Metabolites are the end products of cellular processes, and changes in their profile can reveal early responses to antibiotic stress and adaptations necessary for maintaining resistance mechanisms. nih.govnih.gov Integrated analysis of proteomics and metabolomics data can provide a more comprehensive understanding of the biochemical alterations underlying bacterial drug resistance. frontiersin.orgnih.govnih.gov

Microfluidic Systems for Studying Bacterial-Cefpimizole Interactions

Microfluidic systems, often referred to as lab-on-a-chip devices, allow for the manipulation of small volumes of fluids and provide controlled environments for studying bacterial behavior and their interactions with antibiotics like Cefpimizole. icter.plmdpi.com These systems offer several advantages for studying antibiotic effects and resistance development:

Controlled Environment: Microfluidics enable precise control over hydrodynamic conditions, chemical gradients, and nutrient supply, mimicking in vivo-like environments. mdpi.comfrontiersin.org

Real-time Monitoring: They allow for real-time observation of bacterial growth, biofilm formation, and responses to antibiotics. icter.plmdpi.com

High-Throughput Capabilities: Droplet-based microfluidics, for instance, can create millions of segregated micro-environments for independent cultivation and analysis of single cells or small bacterial populations, enabling high-throughput screening of bacterial responses to antibiotics. icter.plfrontiersin.org

Studying Biofilms: Microfluidic chips are relevant models for studying the dynamics of antibiotic resistance selection in bacterial biofilms, which are often more resistant to antibiotics than planktonic cells. mdpi.comdiva-portal.org Studies using microfluidic chips have shown that exposure to very low, non-inhibitory concentrations of antibiotics like ciprofloxacin (B1669076) can enrich for resistant mutants in bacterial biofilms. diva-portal.org While specific studies on Cefpimizole using these exact systems were not prominently found, the methodology is applicable for studying its interactions and resistance development in controlled microenvironments.

Single-Molecule and Super-Resolution Imaging of Cefpimizole Action

Single-molecule and super-resolution imaging techniques allow for the visualization and study of biological processes in live bacteria at a nanoscale level, overcoming the diffraction limit of conventional light microscopy. nih.govnih.gov These methods can provide detailed insights into the localization, dynamics, and interactions of cellular components, including those potentially involved in Cefpimizole action or resistance.

Techniques such as Photo-Activated Localization Microscopy (PALM) provide nanoscale localization of molecules and are crucial for understanding organization and dynamics at the single-molecule level in bacteria. researchgate.net By tagging proteins of interest with fluorescent proteins, researchers can track their movement, assembly into complexes, and localization within the bacterial cell. nih.govresearchgate.net

Q & A

Q. Example Table :

| Study | Model System | Dose (mg/kg) | Half-life (h) | Reported Contradiction |

|---|---|---|---|---|

| A | Rat (Sprague-Dawley) | 10 | 2.3 ± 0.4 | Low bioavailability |

| B | Mouse (C57BL/6) | 10 | 5.1 ± 0.7 | High inter-species variability |

How should researchers conduct a systematic literature review on this compound’s mechanistic pathways?

Basic Research Question

Follow a structured approach:

- Database Selection : Use Scopus, PubMed, and Web of Science with keywords: “this compound AND (mechanism OR pathway) NOT industrial” .

- Screening Criteria : Exclude studies lacking peer review, small sample sizes (n < 30), or non-English full texts. Prioritize studies with mechanistic diagrams or knockout models .

- Thematic Coding : Categorize findings into pathways (e.g., oxidative stress modulation, receptor binding) using software like NVivo to identify knowledge gaps .

Advanced Tip : Apply Bradford’s Law to identify core journals contributing to 80% of high-impact this compound research .

What strategies ensure ethical rigor in this compound-related human trials?

Advanced Research Question

- Informed Consent : Disclose risks of metabolite accumulation and provide opt-out clauses for optional substudies (e.g., genetic profiling) .

- Data Anonymization : Use double-coding systems for participant IDs and store raw data in encrypted repositories accessible only to principal investigators .

- Conflict of Interest Mitigation : Disclose funding sources (e.g., pharmaceutical sponsors) in publications and assign blinded data analysis to third-party statisticians .

How can researchers optimize survey design for studying this compound’s clinical efficacy in patient cohorts?

Basic Research Question

- Questionnaire Structure : Use Likert scales to quantify subjective outcomes (e.g., pain relief) and avoid leading questions (e.g., “Did this compound improve your symptoms?” vs. “Rate symptom change post-treatment”) .

- Pilot Testing : Conduct cognitive interviews with 10–15 participants to refine clarity and reduce ambiguity .

- Response Rate Enhancement : Offer multilingual options and follow up with non-respondents via secure portals .

Advanced Consideration : For longitudinal studies, employ mixed-effects models to account for dropout bias and time-dependent confounding variables .

What analytical frameworks are suitable for interpreting conflicting in vitro vs. in vivo toxicity data for this compound?

Advanced Research Question

- Cross-Model Correlation : Compare IC₅₀ values from cell lines (e.g., HepG2) with LD₅₀ data from rodent studies, adjusting for metabolic differences using allometric scaling .

- Toxicogenomic Profiling : Integrate RNA-seq data from exposed tissues to identify discordant pathways (e.g., apoptosis activation in vitro vs. compensatory repair in vivo) .

- Dose-Response Modeling : Apply Hill equation fits to in vitro data and physiologically based pharmacokinetic (PBPK) models to reconcile disparities .

How should researchers address reproducibility challenges in this compound synthesis across laboratories?

Basic Research Question

- Protocol Harmonization : Share detailed SOPs via open-access platforms (e.g., Protocols.io ) and specify equipment brands (e.g., Brand X rotary evaporator) .

- Reagent Sourcing : Use certified reference materials (CRMs) for starting compounds and validate supplier COAs (Certificates of Analysis) .

- Inter-Lab Validation : Conduct round-robin trials with blinded samples to quantify inter-laboratory variability .

What criteria define a high-quality research question for this compound’s environmental impact studies?

Advanced Research Question

A robust question must be:

- Focused : “Does this compound induce aquatic toxicity in Daphnia magna at environmentally relevant concentrations (≤1 ppm)?”

- Testable : Prioritize measurable endpoints (e.g., LC₅₀, reproductive inhibition) over vague terms like “harmful effects” .

- Novel : Address gaps identified in systematic reviews (e.g., lack of data on bioaccumulation in benthic organisms) .

How can researchers leverage “People Also Ask” (PAA) data to identify understudied aspects of this compound?

Q. Methodological Guidance

- PAA Mining : Use tools like Semrush to extract queries (e.g., “Does this compound interact with CYP450 enzymes?”) and map them to existing literature .

- Gap Analysis : Cluster PAA questions into themes (e.g., drug interactions, synthesis scalability) and compare against PubMed search results to highlight underexplored areas .

- Dynamic Updating : Re-run PAA queries quarterly to capture emerging concerns (e.g., newly reported adverse effects) .

What are best practices for documenting and sharing this compound research data to enhance transparency?

Advanced Research Question

- FAIR Principles : Ensure data are Findable (DOIs), Accessible (CC-BY licenses), Interoperable (CSV/JSON formats), and Reusable (metadata-rich) .

- Supplementary Materials : Publish raw NMR spectra, chromatograms, and statistical code in repositories like Zenodo or Figshare .

- Ethical Sharing : For clinical data, use de-identified datasets with access governed by data use agreements (DUAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.